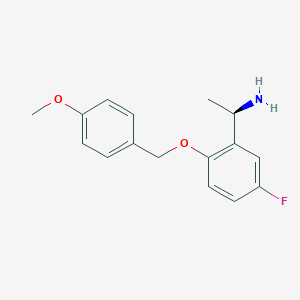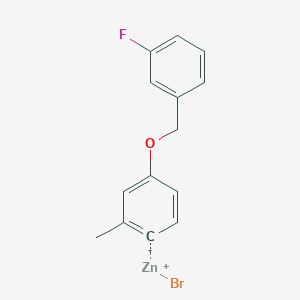
4-(3'-FluorobenZyloxy)-2-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3’-Fluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the fluorobenzyloxy group and the methyl group on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Fluorobenzyloxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(3’-Fluorobenzyloxy)-2-methylphenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4−(3′−Fluorobenzyloxy)−2−methylphenylmagnesiumbromide+ZnBr2→4−(3′−Fluorobenzyloxy)−2−methylphenylzincbromide+MgBr2
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Grignard reactions followed by transmetalation with zinc halides. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent quality.
化学反応の分析
Types of Reactions
4-(3’-Fluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures (20-50°C).
Major Products
The major products formed from reactions involving 4-(3’-Fluorobenzyloxy)-2-methylphenylzinc bromide include biaryl compounds, substituted phenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(3’-Fluorobenzyloxy)-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is used in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-(3’-Fluorobenzyloxy)-2-methylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic center in the target molecule. The zinc atom acts as a Lewis acid, coordinating with the electrophile and facilitating the nucleophilic attack by the phenyl group. This process is often catalyzed by transition metals, which enhance the reactivity and selectivity of the reaction.
類似化合物との比較
Similar Compounds
- 4-(3’-Fluorobenzyloxy)-2-methylphenylmagnesium bromide
- 4-(3’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide
- 3-(3-Fluorobenzyloxy)phenylmagnesium bromide
Uniqueness
Compared to similar compounds, 4-(3’-Fluorobenzyloxy)-2-methylphenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the zinc atom provides better control over the reaction conditions and reduces the formation of side products. Additionally, the fluorobenzyloxy group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
特性
分子式 |
C14H12BrFOZn |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
bromozinc(1+);1-[(3-fluorophenyl)methoxy]-3-methylbenzene-4-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12;;/h2-3,5-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
OLKYTYONIABGLT-UHFFFAOYSA-M |
正規SMILES |
CC1=[C-]C=CC(=C1)OCC2=CC(=CC=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



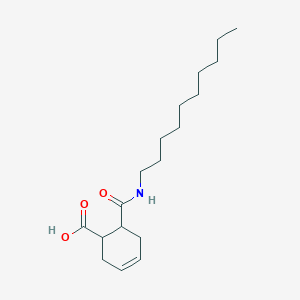

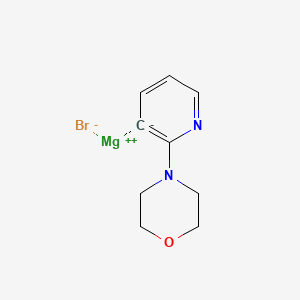
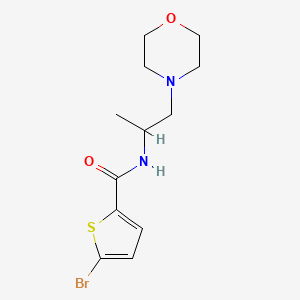
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
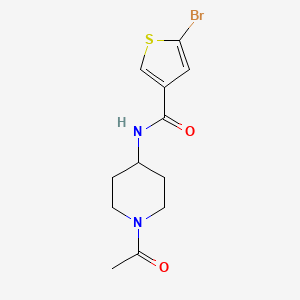
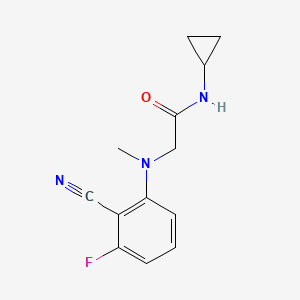
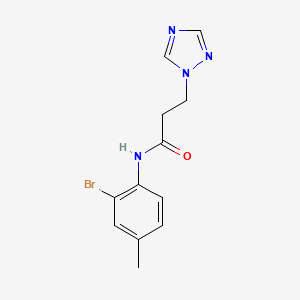
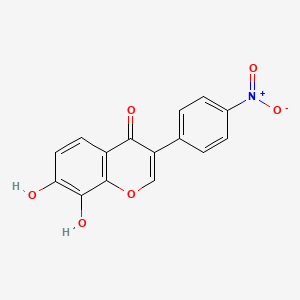
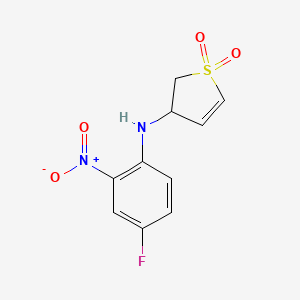
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
